molecular formula C2H6N2O2 B1266395 Acetamide, 2-amino-N-hydroxy- CAS No. 5349-80-4

Acetamide, 2-amino-N-hydroxy-

Cat. No.: B1266395
CAS No.: 5349-80-4
M. Wt: 90.08 g/mol
InChI Key: VDBCTDQYMZSQFQ-UHFFFAOYSA-N
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Description

Glycine hydroxamate is a hydroxamic acid obtained by formal condensation of the carboxy group of glycine with the amino group of hydroxylamine. It has a role as an EC 1.4.4.2 [glycine dehydrogenase (aminomethyl-transferring)] inhibitor. It is a glycine derivative and a hydroxamic acid.

Biochemical Analysis

Biochemical Properties

Acetamide, 2-amino-N-hydroxy-, plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the acetylation process, such as histone deacetylases (HDACs). The interaction between Acetamide, 2-amino-N-hydroxy-, and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and other proteins . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

Acetamide, 2-amino-N-hydroxy-, exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by Acetamide, 2-amino-N-hydroxy-, can lead to changes in gene expression patterns, resulting in altered cellular behavior . This compound may also impact cellular metabolism by affecting the activity of metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Acetamide, 2-amino-N-hydroxy-, involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound can bind to the active sites of enzymes, such as HDACs, and inhibit their activity . This inhibition can result in the accumulation of acetylated histones and other proteins, thereby affecting gene expression and cellular function. Additionally, Acetamide, 2-amino-N-hydroxy-, may interact with other biomolecules, such as transcription factors and signaling proteins, influencing their activity and downstream effects.

Dosage Effects in Animal Models

The effects of Acetamide, 2-amino-N-hydroxy-, can vary with different dosages in animal models. Studies have shown that low doses of this compound can lead to beneficial effects, such as the inhibition of HDACs and modulation of gene expression . Higher doses may result in toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

Acetamide, 2-amino-N-hydroxy-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, the inhibition of HDACs by Acetamide, 2-amino-N-hydroxy-, can lead to changes in the acetylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell .

Subcellular Localization

The subcellular localization of Acetamide, 2-amino-N-hydroxy-, plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Acetamide, 2-amino-N-hydroxy-, may localize to the nucleus, where it can interact with histones and other nuclear proteins, affecting gene expression and chromatin structure . Additionally, it may be targeted to other organelles, such as the mitochondria, where it can influence metabolic processes and cellular energy production.

Properties

IUPAC Name

2-amino-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-1-2(5)4-6/h6H,1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBCTDQYMZSQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201675
Record name Acetamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-80-4
Record name Glycinehydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-amino-N-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ7J82IFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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